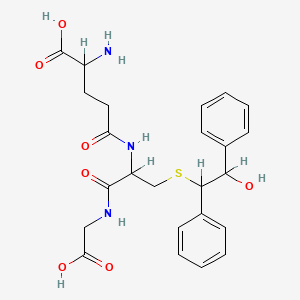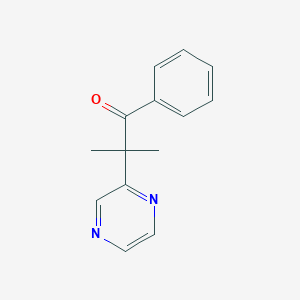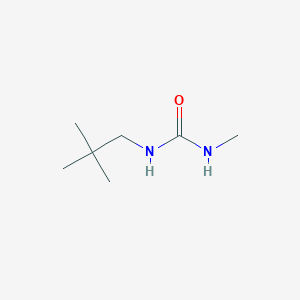
Dpghe
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Dpghe” is not a well-known or widely studied chemical based on the search results, it appears that there might be some confusion or lack of information regarding this specific compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Dpghe” can be achieved through various synthetic routes depending on its chemical structure. For instance, if “this compound” is an organic compound, it might be synthesized through a series of organic reactions such as nucleophilic substitution, electrophilic addition, or condensation reactions. The reaction conditions would typically involve specific temperatures, solvents, and catalysts to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” would likely involve large-scale chemical reactors and continuous flow processes. The choice of raw materials, reaction conditions, and purification methods would be optimized to ensure cost-effectiveness and environmental sustainability. Common industrial methods might include catalytic hydrogenation, oxidation, or polymerization processes.
化学反応の分析
Types of Reactions
“Dpghe” may undergo various types of chemical reactions such as:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to a double or triple bond.
Common Reagents and Conditions
The reactions of “this compound” would typically involve common reagents such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Solvents: Water, ethanol, dichloromethane.
Major Products
The major products formed from these reactions would depend on the specific functional groups present in “this compound” and the reaction conditions. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
科学的研究の応用
“Dpghe” could have a wide range of scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biochemical assays.
Medicine: As a potential drug candidate or therapeutic agent.
Industry: As a component in materials science or manufacturing processes.
作用機序
The mechanism of action of “Dpghe” would depend on its molecular structure and the biological or chemical pathways it interacts with. For instance, if “this compound” is a pharmaceutical compound, it might target specific enzymes or receptors in the body, modulating their activity to produce a therapeutic effect. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
類似化合物との比較
Similar Compounds
Similar compounds to “Dpghe” might include other chemicals with analogous structures or functional groups. For example, if “this compound” is an organic molecule with a specific functional group, similar compounds might include other molecules with the same functional group but different substituents.
Uniqueness
The uniqueness of “this compound” would be highlighted by its specific chemical properties, reactivity, and applications. For instance, “this compound” might exhibit unique stability under certain conditions, or it might have a particular biological activity that distinguishes it from other similar compounds.
特性
| 105449-15-8 | |
分子式 |
C24H29N3O7S |
分子量 |
503.6 g/mol |
IUPAC名 |
2-amino-5-[[1-(carboxymethylamino)-3-(2-hydroxy-1,2-diphenylethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C24H29N3O7S/c25-17(24(33)34)11-12-19(28)27-18(23(32)26-13-20(29)30)14-35-22(16-9-5-2-6-10-16)21(31)15-7-3-1-4-8-15/h1-10,17-18,21-22,31H,11-14,25H2,(H,26,32)(H,27,28)(H,29,30)(H,33,34) |
InChIキー |
QXNTVHQBETYVHO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![8-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl acetate](/img/structure/B14318577.png)
![N-[(2-Hydroxyphenyl)methyl]-N,N-dimethylethanaminium bromide](/img/structure/B14318588.png)

